molecular formula C11H14OTe B14337982 2-Methyl-4-(phenyltellanyl)but-3-en-2-ol CAS No. 110295-97-1

2-Methyl-4-(phenyltellanyl)but-3-en-2-ol

Cat. No.: B14337982
CAS No.: 110295-97-1
M. Wt: 289.8 g/mol
InChI Key: IWACXRMFLWMJIK-UHFFFAOYSA-N
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Description

2-Methyl-4-(phenyltellanyl)but-3-en-2-ol is an organic compound that contains a tellurium atom bonded to a phenyl group and a butenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(phenyltellanyl)but-3-en-2-ol typically involves the reaction of 2-methyl-3-buten-2-ol with a phenyl tellurium reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the tellurium compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(phenyltellanyl)but-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to form tellurium dioxide.

    Reduction: The compound can be reduced to form the corresponding tellurium hydride.

    Substitution: The phenyl tellurium group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Tellurium dioxide and the corresponding alcohol.

    Reduction: Tellurium hydride and the corresponding alkane.

    Substitution: Various substituted butenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(phenyltellanyl)but-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce tellurium-containing functional groups.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which 2-Methyl-4-(phenyltellanyl)but-3-en-2-ol exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenylbut-3-yn-2-ol: Contains a similar butynol structure but lacks the tellurium atom.

    4-Phenyl-3-buten-2-ol: Similar structure but without the methyl and tellurium groups.

Uniqueness

2-Methyl-4-(phenyltellanyl)but-3-en-2-ol is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to similar compounds

Properties

CAS No.

110295-97-1

Molecular Formula

C11H14OTe

Molecular Weight

289.8 g/mol

IUPAC Name

2-methyl-4-phenyltellanylbut-3-en-2-ol

InChI

InChI=1S/C11H14OTe/c1-11(2,12)8-9-13-10-6-4-3-5-7-10/h3-9,12H,1-2H3

InChI Key

IWACXRMFLWMJIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C[Te]C1=CC=CC=C1)O

Origin of Product

United States

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